molecular formula C16H22N6O B4514075 N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B4514075
M. Wt: 314.39 g/mol
InChI Key: FMECSLPYHKQYIY-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a tetrazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine derivative: Starting with 6-methylpyridine, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the tetrazole ring: This can be achieved by reacting an appropriate precursor with sodium azide under acidic conditions.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Final acetamide formation: The final step involves coupling the intermediate with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can be compared with other pyridine or tetrazole derivatives.

    Cyclohexylacetamide derivatives: These compounds share structural similarities and might exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-13-6-5-7-14(18-13)19-15(23)10-16(8-3-2-4-9-16)11-22-12-17-20-21-22/h5-7,12H,2-4,8-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMECSLPYHKQYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Reactant of Route 5
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N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Reactant of Route 6
N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

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